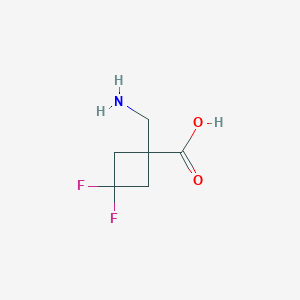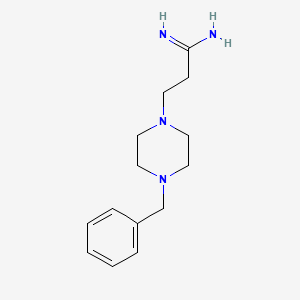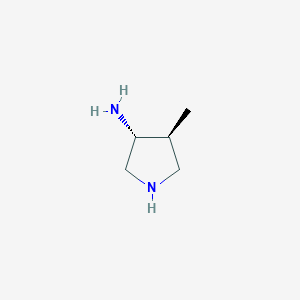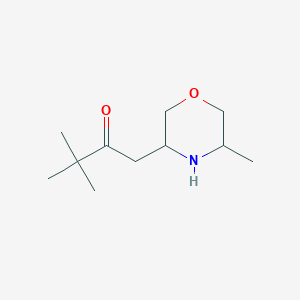![molecular formula C13H25NO B13327624 1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13327624.png)
1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexanol ring substituted with a 3-methylcyclopentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the imine intermediate to the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different amine derivatives using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.
3-Methylcyclopentylamine: A related compound with a similar amine group but lacking the cyclohexanol moiety.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.
Uniqueness
1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol is unique due to its combination of a cyclohexanol ring and a 3-methylcyclopentylamino group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-[[(3-methylcyclopentyl)amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-11-5-6-12(9-11)14-10-13(15)7-3-2-4-8-13/h11-12,14-15H,2-10H2,1H3 |
InChI Key |
GYBFBHWOZYDAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


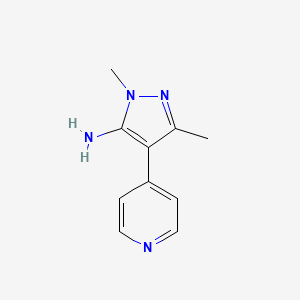
![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13327549.png)
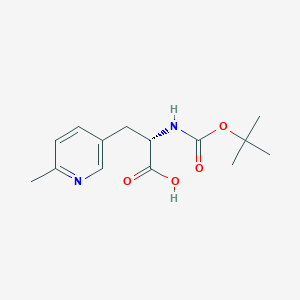
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine](/img/structure/B13327559.png)
![Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13327560.png)

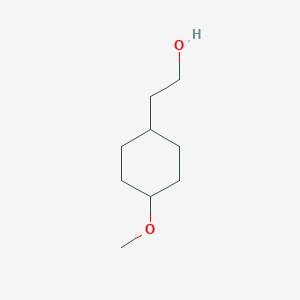
![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol](/img/structure/B13327572.png)
![11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one](/img/structure/B13327579.png)
